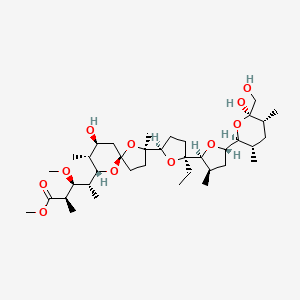

Monensin methyl ester

Vue d'ensemble

Description

L’ester méthylique de monensine est un dérivé de la monensine, un antibiotique polyéther produit par la bactérie Streptomyces cinnamonensis . La monensine est connue pour sa capacité à transporter des cations à travers les membranes cellulaires, et sa forme d'ester méthylique conserve bon nombre de ces propriétés . L’ester méthylique de monensine est largement utilisé dans la recherche scientifique, en particulier dans le domaine des électrodes sélectives d’ions .

Mécanisme D'action

L’ester méthylique de monensine fonctionne comme un ionophore, facilitant le transport de cations tels que le sodium et le potassium à travers les membranes cellulaires . Il forme des complexes avec ces cations et les transporte à travers la bicouche lipidique de manière électriquement neutre . Ce transport ionique perturbe l’équilibre ionique au sein des cellules, ce qui entraîne divers effets biologiques, notamment une activité antimicrobienne .

Analyse Biochimique

Biochemical Properties

Monensin methyl ester plays a crucial role in biochemical reactions due to its ability to transport cations across biological membranes. It interacts with various ions, including sodium (Na+), potassium (K+), and rubidium (Rb+), forming stable complexes that facilitate their movement through lipid bilayers . This ionophoric activity is attributed to its acyclic polyether structure and terminal carboxylic acid moiety . This compound also interacts with proteins and enzymes involved in ion transport and membrane stability, enhancing its utility in biochemical assays .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering ion gradients across membranes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, this compound has been shown to induce oxidative stress and inhibit androgen signaling, leading to apoptosis . Additionally, it affects the secretion of proteoglycans, collagen, and fibronectin, thereby influencing extracellular matrix composition and cell adhesion .

Molecular Mechanism

The molecular mechanism of this compound involves its ionophoric properties, which enable it to transport cations across cell membranes in an electroneutral manner . This transport is facilitated by the formation of stable complexes with monovalent cations such as sodium and potassium . This compound can also inhibit or activate enzymes involved in ion transport, further modulating cellular ion homeostasis . Its ability to alter ion gradients can lead to changes in gene expression and cellular signaling pathways, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular ion transport and metabolism . Prolonged exposure can also lead to cellular adaptation or resistance, necessitating careful monitoring of experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, it can enhance growth performance and reduce the incidence of bloat in cattle by modulating ruminal metabolism . At high doses, this compound can exhibit toxic effects, including mitochondrial damage and inhibition of endocytosis . The median lethal dose varies across species, with horses being particularly sensitive to ionophore toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes such as sodium-potassium ATPase, which is crucial for maintaining ion gradients across cell membranes . By modulating ion flux, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, it may affect the biosynthesis of other metabolites through its interactions with various cofactors and enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through its interactions with ion transporters and binding proteins . Its ability to form stable complexes with cations facilitates its movement across biological membranes, leading to its accumulation in specific cellular compartments . This targeted distribution is essential for its ionophoric activity and its effects on cellular ion homeostasis .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the Golgi apparatus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these organelles . In the Golgi apparatus, this compound can inhibit protein transport, while in mitochondria, it can induce oxidative stress and affect mitochondrial function . These subcellular effects are critical for its overall biological activity and therapeutic potential .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’ester méthylique de monensine peut être synthétisé à partir de la monensine par estérification. Le procédé implique généralement la réaction de la monensine avec du méthanol en présence d’un catalyseur acide . Les conditions réactionnelles comprennent le maintien d’une température et d’un pH contrôlés pour garantir que l’estérification se déroule efficacement.

Méthodes de production industrielle

La production industrielle de l’ester méthylique de monensine suit des principes similaires, mais à plus grande échelle. Le procédé implique l’utilisation de grands réacteurs dans lesquels la monensine est mise en réaction avec du méthanol dans des conditions contrôlées. Le produit est ensuite purifié par diverses techniques telles que la cristallisation et la chromatographie pour obtenir la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L’ester méthylique de monensine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’ester méthylique de monensine peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’ester méthylique de monensine en formes réduites ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, notamment les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de monensine oxydés, tandis que la réduction peut produire des formes réduites de l’ester méthylique de monensine .

Applications de la recherche scientifique

L’ester méthylique de monensine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Chemical Properties and Complexation Studies

Monensin methyl ester is known for its ability to form stable complexes with monovalent metal cations such as lithium, sodium, and potassium. Research has demonstrated that these complexes exhibit a 1:1 stoichiometry and are stabilized by intramolecular hydrogen bonds involving hydroxyl groups. The strongest interactions occur in the complex formed with lithium ions, indicating specific selectivity among cations .

Table 1: Complex Formation with Monovalent Cations

| Cation | Stability of Complex | Observational Method |

|---|---|---|

| Lithium | Strongest | ESI-MS, NMR |

| Sodium | Moderate | ESI-MS, NMR |

| Potassium | Moderate | ESI-MS, NMR |

Analytical Chemistry Applications

This compound has been utilized in various analytical chemistry applications, particularly in the development of ion-selective electrodes. It serves as a key component for sodium ion detection due to its selective binding properties. Studies have indicated that temperature variations can enhance the selectivity of these electrodes, making them valuable tools in both laboratory and field settings .

Case Study: Ion-Selective Electrode Development

- Objective: To develop a solid-state ion-selective electrode array for sodium ion detection.

- Methodology: Utilization of this compound to enhance selectivity through temperature adjustments.

- Outcome: Improved sensitivity and specificity for sodium ions compared to traditional methods.

Veterinary Medicine

In veterinary practice, this compound is primarily used as a coccidiostat and growth promoter in livestock. Its antimicrobial properties make it effective against coccidia—parasitic protozoa that cause significant health issues in poultry and other animals. Monensin acts by disrupting ionic gradients across cell membranes, inhibiting the growth of these parasites .

Table 2: Veterinary Applications of this compound

| Application | Target Organism | Mechanism of Action |

|---|---|---|

| Coccidiostat | Coccidia | Disruption of ionic gradients |

| Growth Promoter | Ruminants (e.g., cattle) | Enhanced feed utilization |

Potential in Human Medicine

Recent studies have suggested that this compound may have potential applications in human medicine, particularly as an antimicrobial agent. Its ability to transport ions across lipid membranes could be leveraged for therapeutic purposes, including treatment options for certain infections .

Case Study: Antimicrobial Properties

- Research Focus: Evaluating the efficacy of monensin derivatives against bacterial pathogens.

- Findings: this compound demonstrated significant antibacterial activity comparable to traditional antibiotics.

Comparaison Avec Des Composés Similaires

L’ester méthylique de monensine est similaire à d’autres ionophores tels que la valinomycine et la gramicidine. il est unique en son genre par sa capacité à former des complexes stables avec une large gamme de cations, notamment le sodium, le potassium et l’argent . Cette large sélectivité le rend particulièrement utile dans les applications impliquant des électrodes sélectives d’ions .

Liste des composés similaires

Valinomycine : Un autre ionophore connu pour ses propriétés sélectives du potassium.

Gramicidine : Un ionophore peptidique qui forme des canaux dans les membranes cellulaires.

Ester décylique de monensine : Un dérivé de la monensine présentant des propriétés ionophores similaires.

Activité Biologique

Monensin methyl ester (MME) is a derivative of monensin, a polyether ionophore antibiotic originally isolated from Streptomyces cinnamonensis. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiproliferative, and anti-cancer properties. This article explores the biological activity of MME, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

This compound functions primarily as an ionophore, facilitating the transport of monovalent cations across lipid membranes. It exhibits a marked preference for sodium ions (Na⁺) over potassium ions (K⁺), which disrupts ionic gradients and affects cellular homeostasis. This disruption leads to programmed cell death through mechanisms such as cell swelling, vacuolization, and mitochondrial injury .

Anticancer Activity

Recent studies have highlighted the potential of MME in cancer therapy. Research indicates that MME and its analogs demonstrate significant antiproliferative effects against various cancer cell lines.

Efficacy Against Glioblastoma

A study investigated the effects of MME on glioblastoma organoids. The research revealed that MME analogs exhibited IC₅₀ values ranging from 91.5 nM to 291.7 nM, significantly more potent than the parent compound monensin (IC₅₀ = 612.6 nM). Notably, MME induced DNA fragmentation and apoptosis in glioblastoma cells, suggesting its potential as a therapeutic agent in treating aggressive brain tumors .

Activity Against Other Cancer Types

MME has also shown efficacy against multiple cancer types:

- Melanoma : Demonstrated cytotoxic effects both in vitro and in vivo.

- Acute Myeloid Leukemia : Induced apoptosis in resistant cell lines.

- Prostate Cancer : Inhibited cell proliferation significantly.

- Gastric Cancer Stem-like Cells : Enhanced sensitivity to TRAIL-induced apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of monensin derivatives, including MME, is heavily influenced by structural modifications. A series of ester derivatives were synthesized and evaluated for their antiproliferative properties:

| Compound | Structural Modification | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| MON | Parent Compound | 612.6 | - |

| MME | C-26 Ester | 291.7 | High |

| C-1 Esters | Various | Varies | Moderate |

| C-26 Acetylated Derivatives | C-26 Acetylation | <100 | Very High |

These findings indicate that modifications at specific positions significantly enhance the anticancer potency of monensin derivatives .

Case Studies

Several case studies have been published demonstrating the therapeutic potential of MME:

- Glioblastoma Treatment : In a co-culture model using human cerebral organoids and glioblastoma cells (U87MG), treatment with MME resulted in reduced tumor size and decreased expression of PARP, a marker of cell death .

- Resistance Overcoming : In studies involving drug-resistant cancer cell lines (e.g., LoVo/DX), MME exhibited the ability to overcome resistance mechanisms, indicating its potential for use in combination therapies .

Propriétés

IUPAC Name |

methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRZSHIENRKVSE-RJTHVKINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182804 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28636-21-7 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.